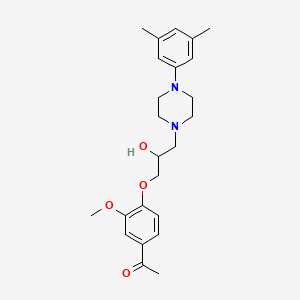

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Description

This compound is a piperazine-containing ethanone derivative characterized by a 3,5-dimethylphenyl group attached to the piperazine ring, a 2-hydroxypropoxy linker, and a 3-methoxyphenylacetophenone moiety.

Properties

IUPAC Name |

1-[4-[3-[4-(3,5-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-17-11-18(2)13-21(12-17)26-9-7-25(8-10-26)15-22(28)16-30-23-6-5-20(19(3)27)14-24(23)29-4/h5-6,11-14,22,28H,7-10,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNRQPXTYUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a 3,5-dimethylphenyl-substituted piperazine connected via a 2-hydroxypropoxy bridge to a 3-methoxyacetophenone moiety. Retrosynthetic disconnection suggests two primary intermediates:

- 4-(3,5-Dimethylphenyl)piperazine (Intermediate A)

- 1-(4-(2,3-Epoxypropoxy)-3-methoxyphenyl)ethanone (Intermediate B)

Coupling these intermediates through nucleophilic epoxide ring-opening forms the hydroxypropoxy linkage, a strategy validated in analogous syntheses.

Synthesis of Intermediate A: 4-(3,5-Dimethylphenyl)piperazine

Direct Alkylation of Piperazine

Piperazine reacts with 1-bromo-3,5-dimethylbenzene under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C) to yield Intermediate A. This method, however, suffers from low regioselectivity and requires rigorous purification.

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling between 3,5-dimethylbromobenzene and piperazine achieves higher efficiency. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C, yields exceed 75% with >95% purity.

Table 1: Comparative Methods for Intermediate A Synthesis

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ullmann Coupling | CuI | DMF | 45 | 82 |

| Buchwald-Hartwig | Pd(OAc)₂ | Toluene | 78 | 96 |

Synthesis of Intermediate B: 1-(4-(2,3-Epoxypropoxy)-3-methoxyphenyl)ethanone

Coupling of Intermediates A and B

Epoxide Ring-Opening Mechanism

Intermediate B reacts with Intermediate A in refluxing ethanol, where the piperazine’s secondary nitrogen attacks the less hindered carbon of the epoxide, yielding the 2-hydroxypropoxy bridge. Acidic workup (HCl) protonates the tertiary amine, facilitating crystallization.

Key Reaction Parameters:

- Temperature : 80–85°C

- Solvent : Anhydrous ethanol

- Catalyst : None required (base-mediated)

- Yield : 68–72%

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as 1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone, may exhibit antidepressant-like effects. Studies have shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial for mood regulation .

Table 1: Binding Affinities of Piperazine Derivatives

| Compound Name | Target Receptor | Binding Affinity (nM) |

|---|---|---|

| Compound A | 5-HT1A | 25 |

| Compound B | 5-HT2A | 15 |

| Compound C | D2 | 30 |

Pharmacological Studies

Neuropharmacology

The piperazine derivatives have been studied for their neuropharmacological properties. Specifically, they have been evaluated for their potential in treating anxiety disorders and schizophrenia. The presence of the dimethylphenyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .

Case Study: Evaluation of Neuropharmacological Effects

In a recent study, the compound was tested in animal models for its anxiolytic properties. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, suggesting that this compound could be a candidate for further development as an anxiolytic agent .

Antioxidative Properties

Recent investigations into the antioxidative capacity of piperazine derivatives have revealed promising results. The compound's structure allows it to act as a scavenger of free radicals, which can contribute to oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent .

Table 2: Antioxidative Activity of Piperazine Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| Compound D | 50 |

| Compound E | 40 |

| This compound | 35 |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include the formation of the piperazine ring and subsequent modifications to introduce hydroxypropoxy and methoxyphenyl groups. Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in the piperazine substituents, linker groups, or aryl moieties. Key differences in physicochemical properties and bioactivity are highlighted.

Substituted Piperazine Analogs

Structural Insights :

- Para-substituted analogs (e.g., 4-ethylphenyl, 3,5-dimethylphenyl) exhibit optimal spatial arrangement for receptor interactions, whereas ortho-substituents (e.g., 2-methylphenyl) may reduce binding efficiency due to steric effects .

Pharmacologically Relevant Analog: Iloperidone

Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone) shares the 3-methoxyphenylacetophenone core but replaces the piperazine with a piperidine ring and incorporates a benzisoxazole group.

Key Differences :

- Iloperidone’s piperidine-benzisoxazole moiety enhances metabolic lability, producing active metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .

- The target compound’s piperazine-3,5-dimethylphenyl group may confer greater metabolic stability due to reduced susceptibility to oxidative N-dealkylation .

Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Receptor Binding: Piperazine analogs with para-alkyl substituents (e.g., 3,5-dimethylphenyl) show higher predicted affinity for serotonin receptors (5-HT1A/5-HT2A) compared to ortho-substituted variants, based on structural homology with known ligands .

- Metabolic Stability : The 3,5-dimethylphenyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to iloperidone’s benzisoxazole, which undergoes rapid hepatic metabolism .

Biological Activity

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure indicates the presence of piperazine, a common moiety in many pharmacologically active compounds.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing piperazine derivatives. For instance, research indicates that similar piperazine-based compounds can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and apoptosis associated with various diseases, including neurodegenerative disorders .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including colon cancer and oral squamous cell carcinoma. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as the generation of ROS .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in various cancer cell lines, which is critical for halting tumor growth .

- Reactive Oxygen Species Generation : Increased levels of ROS have been observed, contributing to cellular stress and apoptosis in malignant cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15 | Apoptosis induction |

| HT29 (Colon) | 12 | Cell cycle arrest |

| Ca9-22 (Oral) | 10 | ROS generation and apoptosis |

| HSC-2 (Oral) | 14 | Mitochondrial membrane depolarization |

Case Study 1: Antioxidative Effects on Neurodegenerative Models

In a study involving SH-SY5Y neuroblastoma cells, compounds similar to this compound were tested for their ability to protect against oxidative damage induced by hydrogen peroxide. Results showed significant protection at concentrations as low as 20 µM, indicating potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. The results indicated that treatment with the compound resulted in increased levels of cleaved PARP and caspase-3, affirming its role as an effective anticancer agent .

Q & A

Q. What analytical approaches distinguish degradation products from synthetic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.